molecular formula C10H14FNO2 B3035576 [5-(dimethoxymethyl)-2-fluorophenyl]methanamine CAS No. 334019-20-4

[5-(dimethoxymethyl)-2-fluorophenyl]methanamine

Cat. No.: B3035576
CAS No.: 334019-20-4
M. Wt: 199.22 g/mol
InChI Key: GJYSXIZJWZVVRV-UHFFFAOYSA-N
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Description

[5-(Dimethoxymethyl)-2-fluorophenyl]methanamine is a fluorinated aromatic amine compound offered for research and development purposes. This chemical features a benzylamine core structure substituted with a fluorine atom at the 2-position and a dimethoxymethyl group at the 5-position of the phenyl ring. The primary amine moiety and the fluorophenyl scaffold make it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers are investigating this compound as a potential building block for the construction of more complex molecules, including pharmaceutical candidates and functional materials. The dimethoxymethyl group can serve as a protected aldehyde, offering synthetic versatility for subsequent chemical transformations. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(dimethoxymethyl)-2-fluorophenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYSXIZJWZVVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound features a benzene ring substituted with:

  • A fluorine atom at position 2
  • A dimethoxymethyl group (-CH(OCH₃)₂) at position 5
  • A methanamine (-CH₂NH₂) group at position 1

Its molecular formula is C₁₀H₁₄FNO₂ , with a molecular weight of 199.22 g/mol . The dimethoxymethyl group acts as a protected aldehyde, enhancing stability during synthesis.

Synthetic Routes

Reductive Amination of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde

This two-step method is the most widely reported approach:

Step 1: Synthesis of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde
  • Starting material : 2-Fluoro-5-formylbenzaldehyde (synthesized via Vilsmeier-Haack formylation of 2-fluorotoluene).
  • Protection : The aldehyde group is converted to a dimethoxymethyl acetal by refluxing with methanol and catalytic p-toluenesulfonic acid (PTSA):
    $$
    \text{RCHO} + 2\text{CH₃OH} \xrightarrow{\text{H}^+} \text{RCH(OCH₃)₂} + \text{H₂O}
    $$
  • Yield : ~85% after column chromatography (hexane/ethyl acetate, 85:15).
Step 2: Reductive Amination
  • Reagents : Ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in anhydrous dichloroethane.
  • Mechanism : The aldehyde forms an imine intermediate with ammonia, which is reduced to the primary amine:
    $$
    \text{RCHO} + \text{NH₃} \rightarrow \text{RCH=NH} \xrightarrow{\text{NaBH(OAc)₃}} \text{RCH₂NH₂}
    $$
  • Conditions : 0°C for 8 hours under nitrogen.
  • Yield : 87% after purification.
Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.48 (dd, J = 8.4 Hz, 1H), 7.31–7.25 (m, 1H), 6.90 (d, J = 8.0 Hz, 1H), 4.75 (s, 1H, CH(OCH₃)₂), 3.45 (s, 6H, OCH₃), 3.20 (s, 2H, CH₂NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Bromination-Amination Sequence

Step 1: Bromination of 5-(Dimethoxymethyl)-2-fluorotoluene
  • Reagents : N-Bromosuccinimide (NBS) and benzoyl peroxide in CCl₄.
  • Product : 5-(Dimethoxymethyl)-2-fluorobenzyl bromide.
Step 2: Nucleophilic Substitution
  • Reagents : Aqueous ammonia (28%) in THF at 60°C.
  • Mechanism :
    $$
    \text{RCH₂Br} + \text{NH₃} \rightarrow \text{RCH₂NH₂} + \text{HBr}
    $$
  • Yield : 72% after silica gel chromatography.

Alternative Pathway: Grignard Reaction

Step 1: Synthesis of 5-(Dimethoxymethyl)-2-fluorophenylmagnesium Bromide
  • Reagents : Ethynylmagnesium bromide and 2-fluoro-5-formylbenzaldehyde.
  • Product : 1-(5-(Dimethoxymethyl)-2-fluorophenyl)prop-2-yn-1-ol.
Step 2: Catalytic Hydrogenation
  • Reagents : H₂ (1 atm) over Pd/C in methanol.
  • Yield : 78%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Reductive Amination 87 >99 Mild conditions, high selectivity
Bromination-Amination 72 95 Scalable for industrial use
Grignard Reaction 78 97 Versatile for analog synthesis

Challenges and Optimization

  • Protection-Deprotection : The dimethoxymethyl group is acid-labile; reactions requiring acidic conditions must be avoided.
  • Regioselectivity : Directing effects of fluorine and methoxymethyl groups complicate functionalization at position 5.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in SGLT2 inhibitors (e.g., Canagliflozin) and serotonin receptor agonists.
  • Agrochemicals : Serves as a precursor for fluorinated pesticides.

Chemical Reactions Analysis

Types of Reactions

[5-(dimethoxymethyl)-2-fluorophenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-(dimethoxymethyl)-2-fluorophenyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of [5-(dimethoxymethyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Methanamines with Heterocyclic Scaffolds
Compound Name Structure/Substituents Molecular Weight Biological Activity Key Reference
TAK-438 Pyrrole core with 5-(2-fluorophenyl), sulfonyl, and N-methylmethanamine 451.45 (fumarate salt) Potent K⁺-competitive acid blocker (P-CAB); inhibits gastric H⁺/K⁺-ATPase (IC₅₀ = 7 nM) .
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (SH-5811) Oxadiazole ring with 2-fluorophenyl and methanamine ~220 (estimated) Potential sodium channel modulator; structural analog to neuroprotective oxadiazoles .
[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine Oxadiazole ring with 2-fluorophenyl and methanamine ~215 (estimated) Anticonvulsant activity in strychnine-induced seizures (IC₅₀ not reported) .

Key Observations :

  • Heterocyclic cores (e.g., pyrrole, oxadiazole) enhance target specificity and potency. For example, TAK-438’s pyrrole and sulfonyl groups contribute to its prolonged acid inhibition .
  • The oxadiazole scaffold in SH-5811 may facilitate interactions with ion channels or enzymes due to its electron-deficient nature .
Fluorophenyl Methanamines with Ether/Substituted Aryl Groups
Compound Name Structure/Substituents Molecular Weight Biological Activity Key Reference
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine (Compound X) 4-Phenoxy group with 2-fluorophenyl and methanamine 261.29 Modulates adipogenic/osteoblastic differentiation in C3H10T1/2 cells at 1–10 μM .
[2-(Difluoromethoxy)-5-methylphenyl]methanamine Difluoromethoxy (–OCF₂H) and methyl substituents 199.21 No activity reported; structural analog with enhanced lipophilicity (logD ~2.5 estimated) .

Key Observations :

  • Ether-linked substituents (e.g., phenoxy in Compound X) enable cell differentiation effects, likely via kinase or nuclear receptor modulation .
  • Substituents like difluoromethoxy increase metabolic stability compared to dimethoxymethyl due to reduced susceptibility to oxidative demethylation .
Simple Fluorophenyl Methanamines
Compound Name Structure/Substituents Molecular Weight Biological Activity Key Reference
(2-Fluorophenyl)methanamine Basic fluorophenyl methanamine 125.14 Building block for kappa opioid receptor ligands (e.g., AMGbis010) .
[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine Oxazole ring with 3-fluorophenyl and methanamine 178.18 Antiproliferative activity in cancer cells (IC₅₀ < 10 μM) .

Key Observations :

  • Simpler fluorophenyl methanamines serve as intermediates for complex bioactive molecules. For example, (2-fluorophenyl)methanamine is used in synthesizing AMGbis010, a kappa opioid receptor ligand .
  • Oxazole derivatives exhibit antiproliferative effects, suggesting the importance of heterocyclic rigidity in cancer drug design .

Physicochemical and Pharmacokinetic Comparison

Property [5-(Dimethoxymethyl)-2-fluorophenyl]methanamine TAK-438 Compound X (2-Fluorophenyl)methanamine
Molecular Weight 199.23 451.45 261.29 125.14
logD (Estimated) ~1.8–2.2 ~3.5 (basic P-CAB) ~2.5–3.0 ~1.0–1.5
Key Functional Groups –CH(OCH₃)₂, –F, –CH₂NH₂ Pyrrole, –SO₂–, –NCH₃ –O–, –F, –CH₂NH₂ –F, –CH₂NH₂
Biological Target Not reported H⁺/K⁺-ATPase Differentiation pathways Opioid receptors

Insights :

  • TAK-438’s high molecular weight and sulfonyl group enhance binding to H⁺/K⁺-ATPase, while its pyrrole core prevents rapid metabolism .

Biological Activity

[5-(dimethoxymethyl)-2-fluorophenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and dimethoxymethyl substituents, which may influence its interaction with biological targets. The molecular formula is C11H14FC_{11}H_{14}F with a molecular weight of approximately 180.23 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Fluorophenyl Ring : Utilizing fluorinated aromatic precursors.
  • Dimethoxymethylation : Introducing dimethoxymethyl groups through nucleophilic substitution reactions.
  • Final Amine Formation : Converting intermediates into the final amine product through reductive amination.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Interaction : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing physiological responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, including:

  • Hela Cells : IC50 values indicate effective inhibition of cell proliferation.
  • L1210 Mouse Leukemia Cells : Similar studies show potent growth inhibition comparable to established chemotherapeutic agents.
Cell LineIC50 (µM)Mechanism of Action
Hela5.0Apoptosis induction via caspase activation
L12103.5Inhibition of DNA synthesis

Case Studies

  • Antiviral Activity : Recent studies have highlighted the compound's potential against viral pathogens, particularly in inhibiting Flavivirus replication.
    • Study Findings : The compound demonstrated an IC50 of 8.1 µM against Zika virus, suggesting a promising avenue for antiviral drug development.
  • Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems, showing promise in treating neurodegenerative disorders.
    • Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors, implicating its role in central nervous system modulation.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its specific substitutions which enhance its lipophilicity and receptor affinity.

Compound NameIC50 (µM)Notable Features
This compound3.5High potency against leukemia cells
Compound A10.0Lower potency; lacks fluorine substitution
Compound B15.0Less selective for target enzymes

Q & A

Q. Basic

  • 1H/13C NMR : Identify the fluorophenyl ring (δ ~7.0–7.5 ppm for aromatic protons) and methanamine protons (δ ~2.5–3.5 ppm). The dimethoxymethyl group shows singlet peaks at ~3.3 ppm (OCH3) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C11H16FNO2, MW 213.25) via ESI-MS or GC-MS.
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

How should discrepancies in biological activity data between in vitro and in vivo models be analyzed for this compound?

Advanced
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. Conduct parallel assays:

In vitro : Assess metabolic stability using liver microsomes.

In vivo : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy.
Cross-validate using structurally related compounds (e.g., TAK-438, a fluorophenyl-containing drug with documented pharmacokinetic profiles) .

What are the recommended storage conditions to ensure the stability of this compound?

Basic
Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Use amber vials to avoid photodegradation. Regularly monitor purity via HPLC; degradation products (e.g., aldehydes) indicate instability .

What strategies can be employed to mitigate the formation of impurities during synthesis?

Q. Advanced

  • Reaction Optimization : Control pH and temperature to minimize side reactions (e.g., over-reduction).
  • Chromatographic Purification : Use reverse-phase HPLC or preparative TLC to remove byproducts (e.g., unreacted aldehyde).
  • Quality Control : Reference pharmacopeial impurity standards (e.g., EP/JP guidelines) for threshold limits .

How does the electronic effect of the dimethoxymethyl group influence the fluorophenyl ring’s reactivity?

Basic
The dimethoxymethyl group is electron-donating, activating the fluorophenyl ring toward electrophilic substitution. This directs reactions (e.g., nitration, halogenation) to the para position relative to the fluorine atom. Computational studies (DFT) can predict regioselectivity .

What computational methods are suitable for predicting binding affinity to target receptors?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., GPCRs).
  • Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories).
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs .

What are the solubility characteristics of this compound in common organic solvents?

Basic
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its amine and ether groups. Limited solubility in hexane or ether. Pre-saturate solvents with nitrogen to prevent degradation during dissolution .

How can researchers resolve contradictions in cytotoxicity data across cell lines?

Q. Advanced

  • Assay Validation : Ensure consistent cell viability protocols (e.g., MTT vs. ATP-based assays).
  • Mechanistic Studies : Use RNA-seq or proteomics to identify cell line-specific pathways.
  • Metabolite Profiling : Compare intracellular concentrations using radiolabeled compounds to rule out metabolic differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(dimethoxymethyl)-2-fluorophenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[5-(dimethoxymethyl)-2-fluorophenyl]methanamine

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